molecular formula C6H10Cl3NO B1265704 2,2,2-trichloro-N,N-diethylacetamide CAS No. 2430-00-4

2,2,2-trichloro-N,N-diethylacetamide

Cat. No. B1265704
CAS RN: 2430-00-4
M. Wt: 218.5 g/mol
InChI Key: OIWFZENWZGPLQZ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N,N-diethylacetamide is a chemical compound with the linear formula C6H10Cl3NO . It has a molecular weight of 218.512 .


Molecular Structure Analysis

The molecular structure of 2,2,2-trichloro-N,N-diethylacetamide consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Anti-inflammatory Applications

2,2,2-trichloro-N,N-diethylacetamide: derivatives have been studied for their potential as anti-inflammatory agents. These compounds have shown promise in selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation. Molecular docking studies suggest that these derivatives can effectively interact with the active site of COX-2, potentially offering a new avenue for anti-inflammatory drug development .

Synthesis of Biologically Active Substances

The compound serves as a precursor in the synthesis of a range of biologically active substances. By reacting with aromatic amines, it forms derivatives that have been explored for their biological activities, including anti-inflammatory properties .

Molecular Docking Studies

Researchers have utilized 2,2,2-trichloro-N,N-diethylacetamide in molecular docking studies to predict the interaction and affinity of synthesized compounds with biological targets like enzymes. This is crucial in the design of new drugs and understanding their mechanism of action .

Material Science

In material science, the compound’s derivatives are being investigated for their potential use in creating polymers, liquid crystals, and semiconductors. These materials have applications in electronics, display technologies, and energy storage devices .

Antimicrobial Research

Derivatives of this compound are also being studied for their antimicrobial properties. They could lead to the creation of new antibiotics or antiseptic agents that are effective against resistant strains of bacteria and other pathogens .

Safety and Hazards

While specific safety data for 2,2,2-trichloro-N,N-diethylacetamide is not available, general precautions should be taken while handling it. This includes avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2,2,2-trichloro-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFZENWZGPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179032
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N,N-diethylacetamide

CAS RN

2430-00-4
Record name 2,2,2-Trichloro-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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